molecular formula C21H21N3O5S B2458682 Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate CAS No. 1358592-43-4

Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate

Cat. No.: B2458682
CAS No.: 1358592-43-4
M. Wt: 427.48
InChI Key: GVMZOJOMTFWJOI-UHFFFAOYSA-N
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Description

Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[45]dec-1-en-8-yl}sulfonyl)benzoate is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the sulfonyl and benzoate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays and studies.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and sulfonyl benzoates. Examples are:

  • Spiro[4.5]decane derivatives
  • Sulfonyl-substituted benzoates

Uniqueness

What sets Methyl 2-({3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}sulfonyl)benzoate apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-29-20(26)16-9-5-6-10-17(16)30(27,28)24-13-11-21(12-14-24)22-18(19(25)23-21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMZOJOMTFWJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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